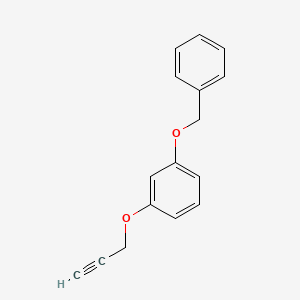
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C16H14O2 It is a derivative of benzene, featuring both benzyloxy and prop-2-yn-1-yloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 1,3-dihydroxybenzene with benzyl bromide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, sulfonic acids, bromobenzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. The benzyloxy and prop-2-yn-1-yloxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, thereby modulating their activity and function.
Comparison with Similar Compounds
Benzyl Propargyl Ether: Similar in structure but lacks the additional benzyloxy group.
1-(Benzyloxy)-2-(prop-2-yn-1-yloxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
1-(Benzyloxy)-4-(prop-2-yn-1-yloxy)benzene: Another positional isomer with substitutions at different positions.
Uniqueness: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-phenylmethoxy-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C16H14O2/c1-2-11-17-15-9-6-10-16(12-15)18-13-14-7-4-3-5-8-14/h1,3-10,12H,11,13H2 |
InChI Key |
KHZQAVNJZUGXFB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















